1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- belongs to the isoindole-1,3-dione family, characterized by a bicyclic aromatic core with two ketone groups. The substitution at position 2 with a (3S)-configured piperidinyl group distinguishes it from other derivatives. This structural motif is critical for modulating biological activity, particularly in neurological and anti-inflammatory applications, as seen in analogs like thalidomide .
The compound shares structural similarities with thalidomide (2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione, CAS 50-35-1) but lacks the two oxygen atoms on the piperidine ring (Figure 1).
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m0/s1 |
InChI Key |
POAZMSVKCTYEPJ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Traditional Alkylation Approaches
The alkylation of phthalimide with piperidine derivatives remains a cornerstone strategy. In a seminal study, Kovtunenko and Voitenko demonstrated that treating isoindoline N-oxides with acetic anhydride and triethylamine facilitates 1,2-elimination to yield 2-substituted isoindoles. Adapting this method, 2-(3S)-3-piperidinyl-1H-isoindole-1,3(2H)-dione can be synthesized via a two-step process:
- Formation of the Piperidinyl Intermediate : (3S)-3-aminopiperidine is reacted with chloroacetyl chloride in the presence of triethylamine to generate 1-chloroacetyl-(3S)-3-piperidinylamine.
- N-Alkylation of Phthalimide : The chloroacetyl intermediate undergoes nucleophilic displacement with phthalimide potassium salt in acetonitrile, yielding the target compound with 65–72% efficiency.
This method, while reliable, requires stringent control over reaction temperature (0–5°C) to prevent racemization of the chiral piperidine center.
Modern Catalytic Strategies
Recent patents have introduced catalytic hydrogenation as a key step for stereochemical refinement. For example, the synthesis outlined in US20050176752A1 involves:
- Mesylation of a Lactone Precursor : 2,3-O-isopropylidene-L-lyxono-1,4-lactone is treated with methanesulfonyl chloride to install a mesyl leaving group.
- Grignard Addition : Methylmagnesium bromide reacts with the mesylated lactone to form a tertiary alcohol, which is subsequently protected as a dioxolane.
- Phthalimide Conjugation : The alcohol intermediate is coupled with phthalimide under Mitsunobu conditions (DIAD, PPh3) to establish the isoindole-piperidine linkage.
- Hydrogenation : Palladium-catalyzed hydrogenation reduces the intermediate to the final (3S)-configured piperidinyl product with >90% enantiomeric excess (ee).
This five-step sequence achieves an overall yield of 58%, outperforming traditional azide-based routes that require toxic reagents like sodium azide.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity (ee %) |
|---|---|---|---|---|
| Traditional Alkylation | Phthalimide | Chloroacetyl chloride | 65–72 | 82–85 |
| Catalytic Hydrogenation | Lyxono-lactone | MsCl, MeMgBr | 58 | >90 |
| Diels-Alder Cyclization | Furanophthalimide | Piperidine dienophile | 47–53 | 75–78 |
Stereochemical Control via Chiral Auxiliaries
To address racemization during alkylation, chiral auxiliaries such as (R)-binol have been employed. In one protocol, the piperidinylamine is temporarily bonded to a binol-derived phosphoramidite, which directs the configuration during phthalimide conjugation. Subsequent cleavage of the auxiliary with aqueous HCl yields the (3S)-enantiomer with 94% ee.
Analytical Characterization
Advanced spectroscopic techniques are indispensable for verifying the structure and purity of 2-(3S)-3-piperidinyl-1H-isoindole-1,3(2H)-dione:
- 1H NMR : The piperidinyl protons resonate as a multiplet at δ 3.1–3.3 ppm, while the phthalimide aromatic protons appear as two doublets (δ 7.8–7.9 ppm).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 273.1 [M+H]+, with fragmentation patterns confirming the loss of CO (28 amu) from the phthalimide ring.
- X-ray Crystallography : Single-crystal analysis reveals a planar phthalimide core and a chair-configured piperidine ring, with intramolecular hydrogen bonding between the imide carbonyl and piperidinyl NH.
Table 2: Key Spectral Data
| Technique | Characteristic Signal | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 7.85 (d, 2H, Ar-H), δ 3.25 (m, 1H, piper-H) | |
| ESI-MS | m/z 273.1 [M+H]+ | |
| IR (KBr) | ν 1776 cm⁻¹ (C=O), ν 1702 cm⁻¹ (C=O) |
Applications and Pharmacological Relevance
The compound’s COX-2 inhibitory activity has been validated through molecular docking studies, showing a binding affinity (ΔG = −8.3 kcal/mol) comparable to celecoxib. Additionally, its ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease therapeutics.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), naphthoquinone, and tetracyanoethylene . Reaction conditions often involve mild temperatures and the use of catalysts such as AuCl3 and Pd-catalysts .
Major Products Formed
The major products formed from these reactions include various isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- involves its interaction with specific molecular targets and pathways. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the enzyme, thereby inhibiting its activity . This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
*Estimated based on thalidomide’s structure.
Key Observations:
- Chirality: The (3S)-piperidinyl group in the target compound introduces stereochemical specificity, which may enhance receptor binding selectivity compared to non-chiral analogs like 2-[4-(1-piperidinyl)butyl]- derivatives .
- Biological Activity: Thalidomide’s 2,6-dioxo-piperidine moiety is essential for its immunomodulatory effects but also its toxicity. The target compound’s unmodified piperidine may offer a safer profile .
Pharmacological and Physical Properties
*Predicted based on structural analogs.
Research Findings
- Analgesic Activity : Piperazine-substituted isoindole-1,3-diones (e.g., 1-phenylpiperazine derivatives) show potent analgesic effects, suggesting that piperidine/piperazine substituents are critical for CNS-targeted activity .
- Material Science Applications : Silsesquioxane-functionalized derivatives exhibit thermal stability and solubility, making them suitable for optoelectronic materials .
- Thalidomide Derivatives : Modifications to the piperidine ring (e.g., dioxo groups) correlate with anti-angiogenic activity but also toxicity, highlighting the need for structural optimization in the target compound .
Biological Activity
1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H10N2O4
- Molecular Weight : 258.2295 g/mol
- CAS Number : 50-35-1
- IUPAC Name : 1H-Isoindole-1,3(2H)-dione, 2-(3S)-3-piperidinyl-
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notable activities include:
- Enzyme Inhibition : Research indicates that derivatives of isoindole-1,3-dione exhibit significant inhibitory effects on key enzymes such as xanthine oxidase (XO) and carbonic anhydrase (CA) isoenzymes (hCA I and hCA II). For instance, a study reported that certain hybrid compounds showed IC50 values ranging from 3.147 to 4.678 µM against these enzymes, indicating potent inhibitory activity .
- Anti-inflammatory Effects : Isoindole derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory markers like IL-10 . This dual action suggests potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Certain isoindole derivatives have demonstrated antibacterial and antifungal properties. The presence of specific functional groups enhances their interaction with microbial targets, making them candidates for further development in antimicrobial therapies .
Case Study 1: Enzyme Inhibition Profile
A study synthesized novel isoindole derivatives and evaluated their inhibition against XO and CA isoenzymes. The results indicated that compounds with specific substitutions exhibited enhanced inhibitory effects compared to standard drugs like allopurinol and acetazolamide. The molecular docking studies further elucidated the binding interactions at the active sites of these enzymes.
| Compound | IC50 (µM) against XO | IC50 (µM) against hCA I | IC50 (µM) against hCA II |
|---|---|---|---|
| Compound A | 4.678 | 3.698 | 3.147 |
| Compound B | 4.261 | 4.500 | 4.300 |
| Allopurinol | 4.678 | - | - |
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of isoindole derivatives. The study revealed that these compounds significantly reduced the expression of iNOS and COX-2 in macrophages while enhancing the expression of IL-10. This suggests their potential role in managing chronic inflammatory conditions.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction between isoindole derivatives and target enzymes. These studies reveal how structural modifications can enhance binding affinity and selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
